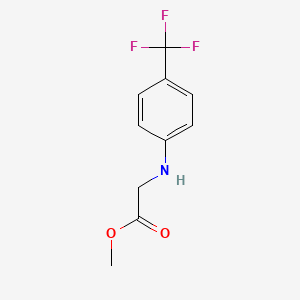
N-(4-Trifluoromethylphenyl)glycine methyl ester
Cat. No. B7808967
M. Wt: 233.19 g/mol
InChI Key: RCXFVOVWDMWLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04985427
Procedure details


4-Trifluoromethylaniline (5.84 g), methyl chloroacetate (13.1 g) and sodium bicarbonate (3 g) were treated according to the method of Intermediate 5. The product was purified by FCC eluting with System B (1:3) to give the title compound (5.00 g), t.l.c. (System B, 1:3) Rf 0.32.



[Compound]
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.Cl[CH2:13][C:14]([O:16][CH3:17])=[O:15].C(=O)(O)[O-].[Na+]>>[CH3:17][O:16][C:14](=[O:15])[CH2:13][NH:7][C:6]1[CH:8]=[CH:9][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][CH:5]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.84 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
|
|
Name
|
|
|
Quantity
|
13.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OC
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Two
[Compound]
|
Name
|
Intermediate 5
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by FCC
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with System B (1:3)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CNC1=CC=C(C=C1)C(F)(F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
